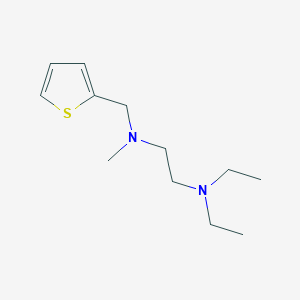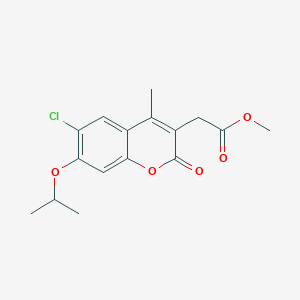
methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound that belongs to the coumarin family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves the inhibition of various enzymes and pathways. It inhibits the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In agriculture, it inhibits the growth of various plant pathogens by interfering with their cell membrane and cell wall synthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In medicine, it reduces inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In agriculture, it inhibits the growth of various plant pathogens by interfering with their cell membrane and cell wall synthesis. It also repels insects by interfering with their olfactory receptors.
Advantages and Limitations for Lab Experiments
The advantages of using methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in lab experiments include its potent anti-inflammatory, analgesic, and antitumor properties. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity to non-target organisms.
Future Directions
There are several future directions for the research and development of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. In medicine, it could be further studied for its potential applications in the treatment of various inflammatory and cancer-related diseases. In agriculture, it could be developed as a natural alternative to synthetic pesticides and fungicides. In industry, it could be further studied for its potential applications as a flavoring agent in food and beverages.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for future research and development.
Synthesis Methods
The synthesis of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product obtained is around 60-70%.
Scientific Research Applications
Methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to possess anti-inflammatory, analgesic, and antitumor properties. It inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway.
In agriculture, this compound has been shown to possess insecticidal and fungicidal properties. It inhibits the growth of various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. It also repels insects such as mosquitoes and ticks.
In industry, this compound has been used as a flavoring agent in food and beverages. It imparts a sweet, fruity, and floral aroma.
properties
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-8(2)21-14-7-13-10(5-12(14)17)9(3)11(16(19)22-13)6-15(18)20-4/h5,7-8H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBMENIHZTVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
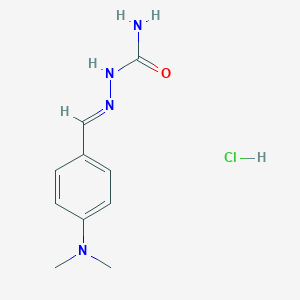

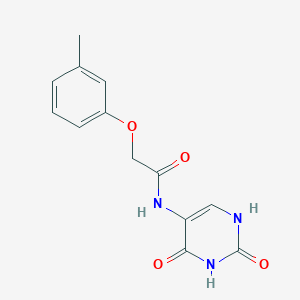
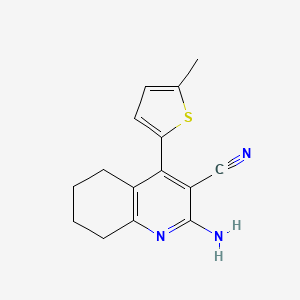

![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
